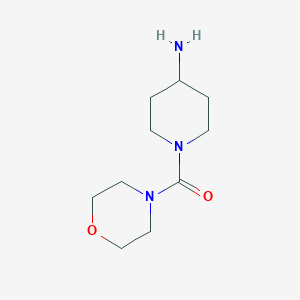

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine

Descripción

Molecular Formula and CAS Registration

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is a synthetic organic compound with the molecular formula C₁₀H₁₉N₃O₂ . Its Chemical Abstracts Service (CAS) registry number is 412356-46-8 , which uniquely identifies the compound in chemical databases. The molecular weight of the compound is 213.28 g/mol , as calculated from its constituent atoms: 10 carbon, 19 hydrogen, 3 nitrogen, and 2 oxygen atoms.

The structural backbone comprises a piperidine ring (a six-membered amine heterocycle) linked to a morpholine moiety (a six-membered oxygen- and nitrogen-containing heterocycle) via a carbonyl group. This connectivity is critical for its chemical reactivity and potential applications in medicinal chemistry.

Stereochemical Isomerism and Constitutional Isomers

The compound exhibits potential stereochemical complexity due to the presence of chiral centers. The piperidine ring’s 4-position, which hosts the primary amine group (–NH₂), may act as a chiral center if the substituents (morpholin-4-ylcarbonyl group and hydrogen atoms) create a non-superimposable mirror image. However, available literature does not explicitly confirm the existence of enantiomers for this compound, suggesting it may be synthesized as a racemic mixture or retain a planar configuration at this position.

Constitutional isomers of this compound could arise from alternative connectivity patterns. For example:

- Isomer 1 : Morpholine attached to the 2-position of piperidine instead of the 1-position.

- Isomer 2 : Amine group at the 3-position of piperidine with morpholine at the 1-position.

No such isomers have been reported in the literature, likely due to the specificity of synthetic pathways favoring the 1,4-substitution pattern.

Functional Group Analysis: Carbonyl, Piperidine, and Morpholine Moieties

Carbonyl Group

The carbonyl group (–C=O) bridges the piperidine and morpholine rings, forming an amide linkage. This group is planar and polar, contributing to the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions. The carbonyl’s electrophilic carbon also renders it susceptible to nucleophilic attack, a property exploited in derivatization reactions.

Piperidine Ring

The piperidine ring is a saturated six-membered ring with one nitrogen atom. In this compound, the nitrogen is secondary (bonded to two carbon atoms), and the 4-position hosts a primary amine group (–NH₂). Piperidine’s chair conformation minimizes steric strain, with the amine and carbonyl substituents typically occupying equatorial positions.

Morpholine Moiety

Morpholine is a six-membered heterocycle containing one oxygen and one nitrogen atom. The nitrogen in morpholine is tertiary, contributing to the compound’s weak basicity (predicted pK~a~ ~7.4). The oxygen atom enhances solubility in polar solvents, while the ring’s flexibility allows conformational adaptation in biological systems.

Table 1: Key Functional Groups and Their Properties

| Functional Group | Role in Structure | Key Properties |

|---|---|---|

| Carbonyl (–C=O) | Connects piperidine and morpholine | Planar, polar, electrophilic |

| Piperidine ring | Core scaffold | Chair conformation, secondary amine |

| Morpholine ring | Solubility modulator | Weak base, flexible conformation |

Crystallographic and Conformational Studies

X-ray crystallography is a primary tool for elucidating the three-dimensional structure of this compound. While no direct crystallographic data for this compound is available in the provided sources, analogous compounds with morpholine and piperidine motifs have been characterized using this method. For example, related antitumor agents featuring morpholine-coupled quinoxalines have been analyzed to determine bond lengths, angles, and packing arrangements.

Conformational Flexibility

- Piperidine Ring : Prefers a chair conformation, with the morpholin-4-ylcarbonyl and amine groups adopting equatorial positions to minimize 1,3-diaxial strain.

- Morpholine Ring : Exists in a chair-like conformation, with the oxygen and nitrogen atoms occupying adjacent positions.

- Carbonyl Bridge : The C=O bond length is approximately 1.23 Å, typical for amides, and the dihedral angle between the piperidine and morpholine rings is influenced by steric and electronic factors.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| C=O bond length | ~1.23 Å |

| N–C(=O) bond angle | ~120° |

| Dihedral angle (piperidine-morpholine) | ~60°–90° |

Molecular dynamics simulations suggest that the compound’s flexibility allows it to adopt multiple low-energy conformers, which may influence its interactions with biological targets. For instance, the morpholine oxygen can form hydrogen bonds with protein residues, while the piperidine amine may participate in acid-base reactions.

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13/h9H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIKHDPHNRGQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-(Piperidin-4-yl)morpholine Intermediate

A critical precursor for 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine synthesis is 4-(piperidin-4-yl)morpholine. The preparation of this intermediate typically involves reductive amination and debenzylation steps starting from 1-benzyl-4-piperidone and morpholine.

Reductive Amination: 1-benzyl-4-piperidone reacts with excess morpholine in the presence of hydrogen gas and a platinum or palladium catalyst under mild pressure (≤1 MPa). Morpholine acts both as a reactant and solvent. This step yields 4-(1-benzylpiperidin-4-yl)morpholine with high conversion efficiency.

Removal of Unreacted Morpholine: Post-reaction, unreacted morpholine is removed by distillation, solvent replacement, or crystallization to purify the intermediate.

Debenzylation: The benzyl protecting group is cleaved by catalytic hydrogenation using palladium on carbon under hydrogen pressure (up to 40 MPa) at moderate temperatures (~50°C). This step yields 4-(piperidin-4-yl)morpholine with high purity and yield (typically above 85%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | 1-benzyl-4-piperidone + Morpholine, H2, Pt/Pd catalyst, ≤1 MPa, 50-110°C | 85-90 | Morpholine in excess, solvent role |

| Morpholine Removal | Distillation/Crystallization | - | Purification step |

| Debenzylation | Pd/C, H2, 40 MPa, 50°C, 8 hours | 85-92 | High purity product |

Formation of this compound via Amide Bond Formation

Once 4-(piperidin-4-yl)morpholine is obtained, the next step involves coupling with appropriate carboxylic acid derivatives to form the morpholin-4-ylcarbonyl amide linkage at the piperidine nitrogen.

Amide Coupling: The 4-(piperidin-4-yl)morpholine intermediate is reacted with activated carboxylic acid derivatives such as acid chlorides, esters, or anhydrides under standard peptide coupling conditions. Common coupling agents include carbodiimides or other activating reagents to facilitate amide bond formation.

Use of Protecting Groups: In some synthetic sequences, protecting groups like tert-butyl esters or Boc groups are employed to control regioselectivity and improve yields. After coupling, deprotection steps using acids (e.g., HCl in ethyl acetate) yield the free amine form of the target compound.

Purification: The crude product is purified by silica gel chromatography or recrystallization to afford this compound in high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Coupling | 4-(piperidin-4-yl)morpholine + acid chloride/ester + base (e.g., DIPEA), room temp to 50°C, several hours | 70-85 | Use of coupling agents like EDC or DCC |

| Deprotection | HCl in ethyl acetate, room temperature, 15 hours | >90 | Removes protecting groups |

| Purification | Silica gel chromatography or recrystallization | - | Ensures high purity |

Alternative Synthetic Approaches and Notes

Sequential C-H and C-C Functionalization: Some advanced synthetic routes involve sequential C-H bond functionalization starting from related piperidine derivatives to build the morpholinylcarbonyl structure. These methods draw inspiration from photochemical reactions and asymmetric reductions to build chiral centers and functional groups.

Catalyst Selection: Both platinum and palladium catalysts are effective for reductive amination and debenzylation steps. Catalyst form (water-impregnated or dried) affects moisture sensitivity and reaction efficiency.

Solvent Considerations: Toluene and ethanol are commonly used solvents for the reductive amination and hydrogenation steps, balancing solubility and reaction kinetics.

Reaction Monitoring: pH control during debenzylation and purification steps is critical to maximize yield and purity, often maintained above pH 11 using potassium carbonate solutions.

Summary Table of Preparation Methodology

| Stage | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Reductive Amination | 1-benzyl-4-piperidone + Morpholine | H2, Pt or Pd catalyst | ≤1 MPa H2, 50-110°C, 2-36 hrs | 85-90 | Morpholine excess, solvent role |

| Morpholine Removal | Reaction mixture | Distillation, crystallization | Ambient to mild heating | - | Purification step |

| Debenzylation | 4-(1-benzylpiperidin-4-yl)morpholine | Pd/C, H2 | 40 MPa H2, 50°C, 8 hrs | 85-92 | High purity product |

| Amide Coupling | 4-(piperidin-4-yl)morpholine + acid derivative | Coupling agents (e.g., EDC, DCC), base | RT to 50°C, several hours | 70-85 | Use of protecting groups common |

| Deprotection & Purification | Coupled product | HCl in ethyl acetate, silica gel chromatography | RT, 15 hr | >90 | Final product purification |

Análisis De Reacciones Químicas

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, leading to the formation of various substituted derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural features

Mecanismo De Acción

The mechanism of action of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of histone deacetylases (HDACs), enzymes that regulate gene expression by removing acetyl groups from histone proteins. This leads to chromatin condensation and transcriptional repression. The compound’s effects are mediated through its binding to the active site of HDACs, thereby blocking their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The piperidin-4-amine scaffold is widely modified to tune pharmacological properties. Below is a detailed comparison of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine with structurally related compounds, focusing on substituent effects, applications, and molecular properties.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Actividad Biológica

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine, a compound with the molecular formula C10H19N3O2, has garnered attention in pharmacological research for its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19N3O2

- Molecular Weight : 219.28 g/mol

- CAS Number : 412356-46-8

The compound features a morpholine ring, which is known for its role in various biological activities, including antidiabetic and anticancer properties. Its structural characteristics allow it to interact with multiple biological targets.

This compound acts through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives of this compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and DNA replication.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, potentially affecting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.76 |

| U-937 (Leukemia) | 0.79 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

Antidiabetic Effects

The compound has also been studied for its potential antidiabetic effects. It has been shown to enhance insulin release and improve glucose uptake in pancreatic cells, indicating its role as a positive allosteric modulator of the GLP-1 receptor .

Case Studies and Experimental Findings

- Anticancer Studies : A study conducted on various derivatives of morpholine-based compounds highlighted their cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values indicating potent activity .

- Antidiabetic Research : In vivo studies demonstrated that morpholine derivatives could significantly lower blood glucose levels in diabetic models. These compounds showed improvements in insulin levels and antioxidant enzyme systems, suggesting a multifaceted approach to diabetes management .

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit metabolic enzymes such as carbonic anhydrases and acetylcholinesterase, showing promising results that could lead to therapeutic applications for conditions like Alzheimer's disease and other metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- The synthesis typically involves coupling morpholine-4-carbonyl chloride with piperidin-4-amine via nucleophilic acyl substitution.

- Key factors :

- Base selection : Use of inorganic bases (e.g., K₂CO₃, NaOH) to deprotonate the amine and drive the reaction .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) or ethanol under reflux (60–80°C, 6–12 hours) improve reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Analytical workflow :

- NMR : ¹H and ¹³C NMR to confirm amine proton environments (δ 1.2–2.8 ppm for piperidine protons) and carbonyl resonance (δ ~165 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can kinetic and computational methods elucidate reaction mechanisms involving this compound?

- Kinetic analysis :

- Variable time normalization : Monitor permanganate oxidation (if applicable) via UV-Vis spectroscopy at 525 nm. Plot pseudo-first-order rate constants (kobs) vs. [Ru(III)] to determine catalytic efficiency .

- Activation energy : Use Arrhenius plots (ln k vs. 1/T) over 303–323 K to calculate Ea .

- Computational modeling :

- DFT studies : Optimize geometries with B3LYP/6-311G++(d,p) basis sets. Analyze frontier molecular orbitals (FMOs) to predict reactive sites .

Q. How can contradictions in kinetic or spectroscopic data be resolved?

- Troubleshooting steps :

- Reproducibility : Repeat experiments under inert atmospheres to exclude oxidative side reactions .

- Cross-validation : Compare IR (C=O stretch ~1650 cm⁻¹) and NMR data with computational predictions .

- Catalyst role : Verify Ru(III) concentration dependencies; linearity in [Ru(III)]/kobs vs. 1/[OH⁻] plots confirms catalytic intermediates .

Q. What methodologies assess biological interactions, such as receptor binding or enzyme inhibition?

- In vitro assays :

- Radioligand binding : Use <sup>3</sup>H-labeled analogs to quantify affinity for serotonin/dopamine receptors (IC50 values) .

- Enzyme inhibition : Monitor acetylcholinesterase activity via Ellman’s assay (412 nm absorbance) .

- In silico docking :

- Autodock Vina or Schrödinger Suite to predict binding poses in protein pockets (e.g., 5-HT1A receptors) .

Q. How can stability and degradation pathways be studied under varying conditions?

- Degradation protocols :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), or oxidative (3% H2O2) conditions at 40°C for 24 hours. Analyze by HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradants .

- Kinetic modeling : Apply Arrhenius or Eyring equations to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.